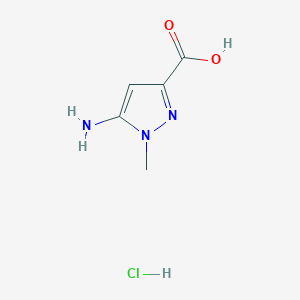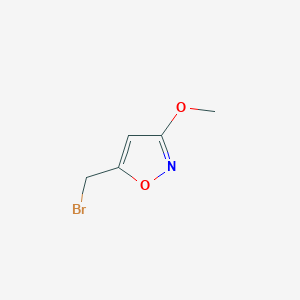
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Descripción general
Descripción
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, also known as TFOQ, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and viral replication. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and proteases involved in cell signaling and protein degradation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of viral replication. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its versatility as a building block for the synthesis of various functional materials and heterocyclic compounds. This compound is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, one of the main limitations of this compound is its potential toxicity and lack of selectivity, which can limit its use in vivo.
Direcciones Futuras
There are several potential future directions for research on 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, including the development of more selective and potent analogs for use in medicinal chemistry, the synthesis of new functional materials and organic semiconductors, and the investigation of the mechanism of action of this compound and its potential interactions with other enzymes and proteins. Additionally, the potential use of this compound as a tool for the study of various biological processes and disease pathways should be explored.
Aplicaciones Científicas De Investigación
6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has been found to have potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of various functional materials, including liquid crystals and organic semiconductors. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
6,7,8-trifluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F3N2O/c11-6-1-5-9(8(13)7(6)12)15-3-4(2-14)10(5)16/h1,3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERDUNPZZRICRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Tert-butoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B3378570.png)

![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride](/img/structure/B3378592.png)







![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)
